

Technical Guide: Physicochemical Properties of (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine

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Compound of Interest

Compound Name: (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine

Cat. No.: B1292765

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine is a synthetic heterocyclic compound of significant interest in medicinal chemistry. Its structural features, particularly the cyanopyrrolidine moiety, make it a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in the regulation of glucose homeostasis. This technical guide provides a comprehensive overview of the known physicochemical properties, experimental protocols for its characterization, and its role in the context of DPP-4 inhibition. The information presented herein is intended to support further research and development efforts involving this promising molecule.

Physicochemical Properties

The fundamental physicochemical properties of **(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine** (CAS Registry Number: 483366-12-7) are summarized in the tables below. This data is crucial for its handling, formulation, and interpretation of its biological activity.

Table 1: General and Physical Properties

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₆ N ₂ O ₃	ChemUniverse[1]
Molecular Weight	212.25 g/mol	ChemUniverse[1]
Appearance	White to off-white solid	Inferred from typical appearance of similar compounds
Melting Point	Not experimentally determined.	N/A
Boiling Point	361.4 °C at 760 mmHg	iChemical[2]
Density	1.19 g/cm ³	iChemical[2]
Flashing Point	172.4 °C	iChemical[2]
Vapor Pressure	1.11E-06 mmHg at 25°C	iChemical[2]

Table 2: Solubility and Distribution Properties

Property	Value	Notes
Solubility	Data not available. Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.	N/A
pKa	Not experimentally determined.	N/A
LogP (calculated)	Not found. For a similar compound, (2S,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, the LogP is 1.0954.[3]	The cyano and hydroxyl groups will influence the lipophilicity.

Synthesis and Characterization

The synthesis of cyanopyrrolidine derivatives is a key area of research for the development of DPP-4 inhibitors.[4][5][6]

Synthetic Approach

A general synthetic route to 2-cyanopyrrolidines often starts from a corresponding carboxylic acid or amide derivative of proline. The synthesis of **(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrrolidine** can be conceptualized in the following workflow:



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Caption: General synthetic workflow for **(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrrolidine**.

Experimental Protocols

Detailed experimental protocols for the characterization of **(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrrolidine** are provided below.

- Objective: To confirm the chemical structure and stereochemistry of the molecule.
- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- ^1H NMR Spectroscopy (400 MHz):
 - Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Expected signals would include resonances for the Boc group protons (singlet, ~1.4 ppm), the pyrrolidine ring protons, and the hydroxyl proton.
- ^{13}C NMR Spectroscopy (100 MHz):
 - Acquire a proton-decoupled spectrum.
 - Expected signals would correspond to the carbonyl of the Boc group, the quaternary carbon of the Boc group, the carbons of the pyrrolidine ring, and the nitrile carbon.

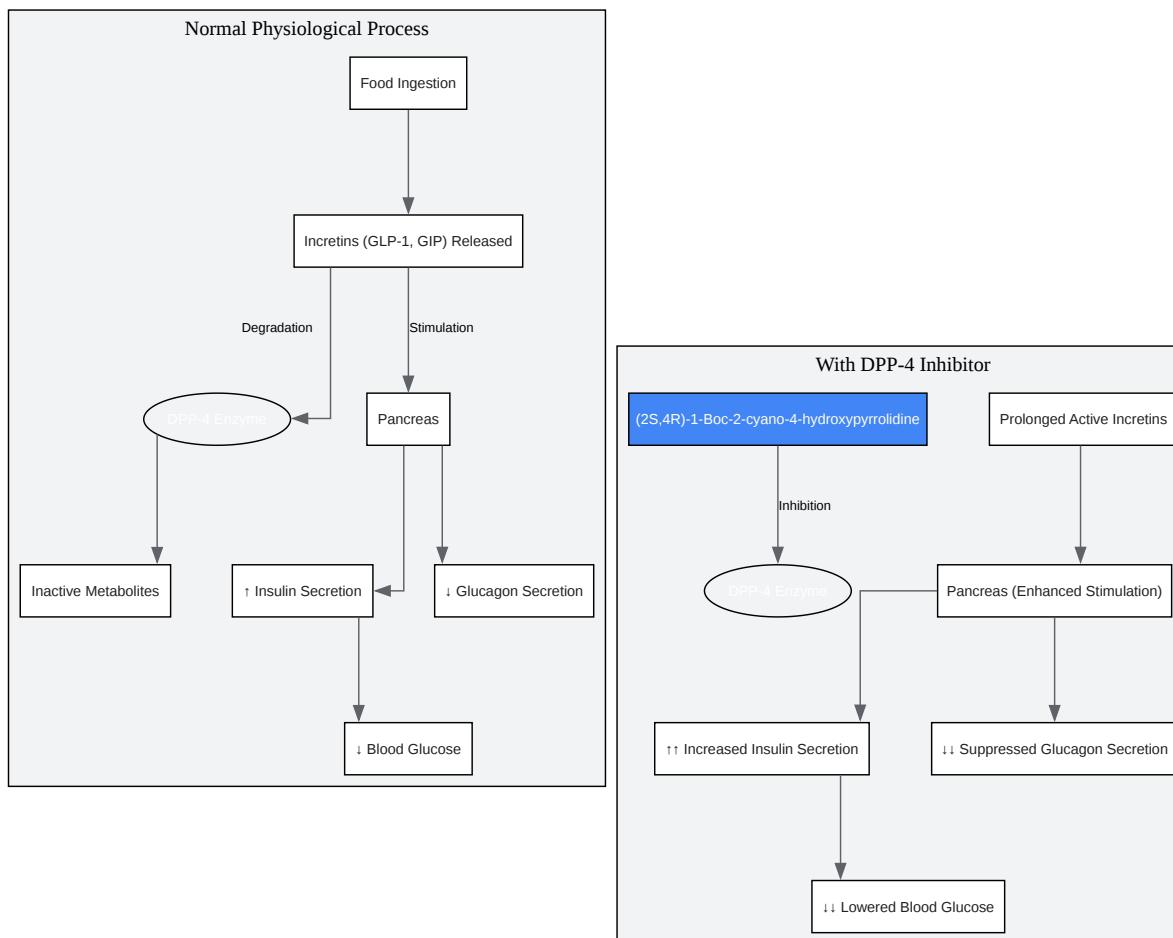
- Objective: To identify the presence of key functional groups.
- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .
- Expected Absorptions:
 - $\sim 3400 \text{ cm}^{-1}$ (O-H stretch, broad)
 - $\sim 2980\text{-}2850 \text{ cm}^{-1}$ (C-H stretch)
 - $\sim 2240 \text{ cm}^{-1}$ (C≡N stretch, nitrile)
 - $\sim 1690 \text{ cm}^{-1}$ (C=O stretch, Boc carbonyl)
- Objective: To determine the molecular weight and fragmentation pattern.
- Technique: Electrospray ionization (ESI) is a suitable method.
- Sample Preparation: Prepare a dilute solution of the compound in a solvent such as methanol or acetonitrile.
- Data Acquisition:
 - Acquire the spectrum in positive ion mode.
 - The expected molecular ion peak $[\text{M}+\text{H}]^+$ would be at m/z 213.12.
 - Other adducts such as $[\text{M}+\text{Na}]^+$ at m/z 235.10 may also be observed.

Biological Context: DPP-4 Inhibition

(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).^{[7][8][9]}

Signaling Pathway of DPP-4 Action and Inhibition

The inhibition of DPP-4 prevents the degradation of incretins, thereby prolonging their biological activity. This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, ultimately resulting in improved glycemic control.

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Caption: Mechanism of DPP-4 action and its inhibition by **(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine**.

Conclusion

(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine is a molecule with significant potential in the development of therapeutics for type 2 diabetes. This guide has summarized its key physicochemical properties and provided standardized protocols for its characterization. The visualization of its role in the DPP-4 signaling pathway highlights its mechanism of action. Further research is warranted to fully elucidate its pharmacological profile and therapeutic utility.

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References

- 1. researchgate.net [researchgate.net]
- 2. (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carbonitrile, CAS No. 483366-12-7 - iChemical [ichemical.com]
- 3. chemscene.com [chemscene.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
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